molecular formula C19H13N5OS B11048635 6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

Cat. No.: B11048635
M. Wt: 359.4 g/mol
InChI Key: RLKPCUNFRBYGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6-METHOXY-2-QUINOLYL)-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

The synthesis of 6-(6-METHOXY-2-QUINOLYL)-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate quinoline and triazole derivatives under specific reaction conditions. One common synthetic route includes the reaction of 6-methoxy-2-quinolinecarboxylic acid hydrazide with phenyl isothiocyanate, followed by cyclization with phosphorus oxychloride (POCl3) to form the desired triazolothiadiazole core . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Chemical Reactions Analysis

6-(6-METHOXY-2-QUINOLYL)-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-(6-METHOXY-2-QUINOLYL)-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-(6-METHOXY-2-QUINOLYL)-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds in the triazolothiadiazole family:

Properties

Molecular Formula

C19H13N5OS

Molecular Weight

359.4 g/mol

IUPAC Name

6-(6-methoxyquinolin-2-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H13N5OS/c1-25-14-8-10-15-13(11-14)7-9-16(20-15)18-23-24-17(21-22-19(24)26-18)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

RLKPCUNFRBYGGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5

Origin of Product

United States

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